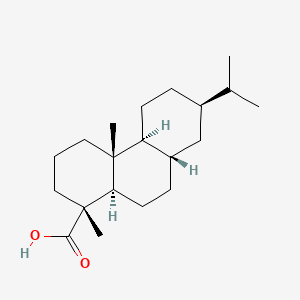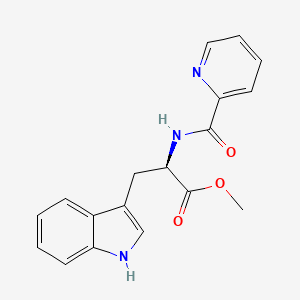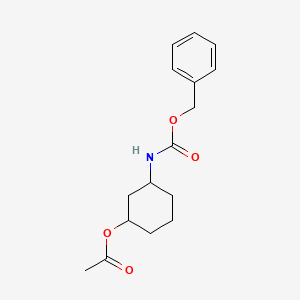![molecular formula C11H15NO3S B12313551 2-Amino-3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B12313551.png)
2-Amino-3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoic acid is a compound with the molecular formula C11H15NO3S and a molecular weight of 241.31 g/mol It is a derivative of cysteine, where the sulfur atom is bonded to a 2-methoxyphenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoic acid typically involves the reaction of L-cysteine with 2-methoxybenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of cysteine attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methoxy group or to alter the sulfur oxidation state.
Substitution: The amino and thiol groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino or thiol groups under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-methoxylated products or reduced sulfur compounds.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
2-Amino-3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-Amino-3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, the compound’s antioxidant properties may involve scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid: Similar structure but with the methoxy group at the 3-position.
2-Amino-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid: Methoxy group at the 4-position.
2-Amino-3-{[(2-hydroxyphenyl)methyl]sulfanyl}propanoic acid: Hydroxy group instead of methoxy.
Uniqueness
2-Amino-3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoic acid is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interaction with biological targets. This positional variation can lead to differences in biological activity and chemical properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C11H15NO3S |
|---|---|
Poids moléculaire |
241.31 g/mol |
Nom IUPAC |
2-amino-3-[(2-methoxyphenyl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C11H15NO3S/c1-15-10-5-3-2-4-8(10)6-16-7-9(12)11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14) |
Clé InChI |
QBEIRCJHPFBVIN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CSCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



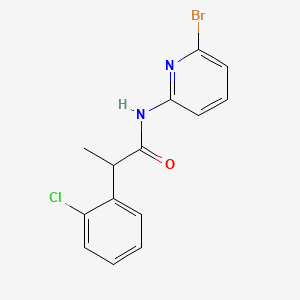
![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313476.png)
![1-(2-Methoxyphenyl)-5,5a,6,7,8,8a-hexahydro-4H-pyrrolo[3,4-e][1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B12313484.png)

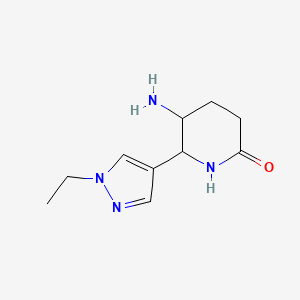
![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313511.png)
![2-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)acetic acid](/img/structure/B12313514.png)
